molecular formula C13H16N2O2S B2898475 Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1035831-05-0

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2898475
M. Wt: 264.34
InChI Key: OVDMBBDJLSNBBI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the formula C13H16N2O2S . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is 264.34 . The InChI code for this compound is 1S/C13H16N2O2S/c1-4-17-13(16)11-10(14)8-5-6-9(7(2)3)15-12(8)18-11/h5-7H,4,14H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is a powder . It has a melting point of 161-162 degrees Celsius .

Safety And Hazards

The safety information available indicates that Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

ethyl 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-13(16)11-10(14)8-5-6-9(7(2)3)15-12(8)18-11/h5-7H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDMBBDJLSNBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate

Synthesis routes and methods

Procedure details

3-Cyano-6-isopropyl-2-mercaptopyridine (50 g) synthesized according to U.S. Pat. No. 5,001,137 (Mar. 19, 1991), sodium ethoxide (22.9 g) and bromoethyl acetate (34.2 ml) were added to ethanol (500 ml) and the mixture was stirred at room temperature for 1 hr and the solvent was evaporated. The residue was recrystallized from ethanol to give ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate (69.3 g) (melting point: 161-162° C.). (2) This ester (30 g) and isoamyl nitrite (45.7 ml) were added to tetrahydrofuran (300 ml) and the mixture was stirred at 60° C. for 2 hr and the solvent was evaporated under reduced pressure. The residue was separated and purified by silica gel column chromatography (mobile phase; chloroform) to give ethyl 6-isopropylthieno[2,3-b]pyridine-2-carboxylate (7.1 g). melting point: 73-74° C. (3) This was subjected to hydrolysis under basic conditions according to a conventional method to give the title compound (5.8 g). melting point: 218-220° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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